molecular formula C13H16N4O B7466380 1-ethyl-5-(pyrrolidine-1-carbonyl)-1H-1,2,3-benzotriazole

1-ethyl-5-(pyrrolidine-1-carbonyl)-1H-1,2,3-benzotriazole

Cat. No. B7466380
M. Wt: 244.29 g/mol
InChI Key: APOFTWTYPMZSAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-ethyl-5-(pyrrolidine-1-carbonyl)-1H-1,2,3-benzotriazole, commonly known as EPCBT, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. EPCBT is a benzotriazole derivative that has been synthesized using various methods, and its mechanism of action has been studied to understand its biochemical and physiological effects.

Mechanism of Action

The mechanism of action of EPCBT involves its ability to bind to the active site of protein tyrosine phosphatases, which are enzymes involved in the regulation of cell signaling pathways. EPCBT inhibits the activity of these enzymes, leading to the activation of downstream signaling pathways that are involved in cell proliferation, differentiation, and apoptosis.
Biochemical and Physiological Effects:
EPCBT has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth and the activation of immune responses. Studies have also shown that EPCBT can induce apoptosis in cancer cells by activating the intrinsic pathway of apoptosis. EPCBT has also been shown to activate the immune system by increasing the production of cytokines and chemokines.

Advantages and Limitations for Lab Experiments

The advantages of using EPCBT in lab experiments include its high selectivity for protein tyrosine phosphatases, its ability to induce apoptosis in cancer cells, and its potential as a fluorescent probe for the detection of metal ions. The limitations of using EPCBT in lab experiments include its low solubility in water and its potential toxicity to cells at high concentrations.

Future Directions

There are several future directions for the study of EPCBT, including the development of more efficient synthesis methods, the exploration of its potential as a fluorescent probe for the detection of metal ions, and the optimization of its anticancer activity. Further studies are also needed to investigate the potential toxicity of EPCBT and its effects on normal cells.

Synthesis Methods

The synthesis of EPCBT has been achieved using various methods, including the reaction of 5-amino-1-ethyl-1H-1,2,3-benzotriazole with pyrrolidine-1-carbonyl chloride in the presence of triethylamine. Another method involves the reaction of 5-chloro-1-ethyl-1H-1,2,3-benzotriazole with pyrrolidine-1-carboxylic acid in the presence of triethylamine. The yield of EPCBT using these methods has been reported to be around 60-70%.

Scientific Research Applications

EPCBT has been extensively studied for its potential applications in various fields, including material science, analytical chemistry, and biomedical research. In material science, EPCBT has been used as a corrosion inhibitor for metals and alloys. In analytical chemistry, EPCBT has been used as a fluorescent probe for the detection of metal ions. In biomedical research, EPCBT has been studied for its potential as an anticancer agent and as a selective inhibitor of protein tyrosine phosphatases.

properties

IUPAC Name

(1-ethylbenzotriazol-5-yl)-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O/c1-2-17-12-6-5-10(9-11(12)14-15-17)13(18)16-7-3-4-8-16/h5-6,9H,2-4,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APOFTWTYPMZSAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)C(=O)N3CCCC3)N=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-ethyl-5-(pyrrolidine-1-carbonyl)-1H-1,2,3-benzotriazole

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